![molecular formula C21H21N3O6 B2586634 2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105198-29-5](/img/structure/B2586634.png)
2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound “2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a complex organic molecule. It contains several functional groups, including a 1,2,4-oxadiazole ring, a benzo[b][1,4]oxazin-3(4H)-one ring, and a trimethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,2,4-oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one ring. The trimethoxyphenyl group could potentially be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one ring would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the benzo[b][1,4]oxazin-3(4H)-one ring, and the trimethoxyphenyl group. The oxadiazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trimethoxyphenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Anti-Cancer Activity
The TMP moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting:
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against:
Antiviral Activity
TMP-based compounds hold potential against viruses such as:
Anti-Parasitic Agents
Compounds with the TMP pharmacophore have demonstrated significant efficacy against:
Anti-Inflammatory Properties
The TMP group has been associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or asthma .
Neuroprotective Effects
There is potential for TMP-containing compounds to exhibit anti-Alzheimer and anti-depressant properties, which could make them valuable in the treatment of neurodegenerative diseases and mood disorders .
Anti-Migraine Effects
Some TMP compounds have been linked to anti-migraine properties, suggesting a possible role in the management of migraine headaches .
Dermatological Applications
The TMP group has good moisturizing properties and has been used in skin care products to protect the skin from UV radiation damage .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .
Result of Action
Tmp-bearing compounds have been associated with a wide range of effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
2-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-12-21(25)24(14-7-5-6-8-15(14)29-12)11-18-22-20(23-30-18)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMZXGXEOJSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
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